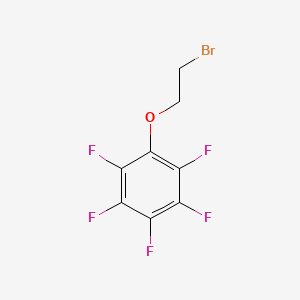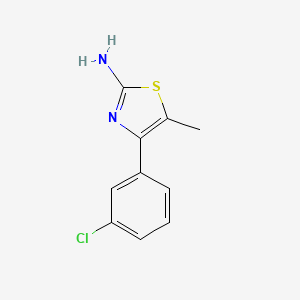
1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of fluorinated benzene derivatives often involves the use of aromatic nucleophilic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, bromopentafluorobenzene, a compound closely related to the one of interest, was synthesized from pentafluorobenzoic acid through decarboxylation followed by bromination . These methods suggest that the synthesis of 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene could potentially be carried out by first synthesizing a pentafluorobenzene derivative and then introducing the bromoethoxy functional group through appropriate chemical reactions.
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives is often confirmed using spectroscopic methods such as NMR, IR, UV, and sometimes X-ray crystallography . For example, the molecular structures of various phosphorus-containing fluorinated benzene derivatives were investigated by X-ray crystallography, revealing large bond angles around the phosphorus atoms . Although the exact molecular structure of 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene is not provided, similar analytical techniques would likely be used to confirm its structure.
Chemical Reactions Analysis
The chemical reactions involving fluorinated benzene derivatives can be quite diverse. The papers describe reactions such as oxidation, methylation, and further substitution reactions to introduce different functional groups . The bromination of aromatic compounds is a common reaction, as seen in the synthesis of 1-bromo-2,4-difluorobenzene and bromopentafluorobenzene . These reactions indicate that the bromoethoxy group in 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene could be introduced through a substitution reaction, possibly involving an ethoxy-containing reagent and a bromination step.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzene derivatives are influenced by the presence of fluorine atoms, which can affect the compound's reactivity, boiling point, and electronic properties. The papers do not provide specific details on the physical and chemical properties of 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene, but they do mention the use of high-performance liquid chromatography (HPLC) to analyze the purity and composition of bromopentafluorobenzene . This suggests that similar analytical techniques could be used to study the physical and chemical properties of the compound of interest.
Scientific Research Applications
Chemical Synthesis and Reactions :
- 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate of 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene, is useful in synthesizing dofetilide, a medication for treating arrhythmia. The synthesis employs Williamson Reaction, indicating its utility in producing medically relevant compounds (Zhai Guang-xin, 2006).
- The compound has been utilized in the synthesis of polyfluorophenyl oxiranes, showcasing its role as a versatile reactant in organic synthesis. These oxiranes find applications in a variety of chemical transformations, including semipinacol rearrangement and SNAr reactions (Zhou Li & V. Gevorgyan, 2012).
Development of Fluorescence Probes :
- Research has shown its application in the development of new intramolecular fluorescence probes. These probes are useful in monitoring photoinduced radical and cationic cross-linking processes, which are crucial in understanding and developing photoreactive materials (B. Strehmel et al., 1999).
Investigations in Fluorine Chemistry :
- The compound is significant in fluorine chemistry, as demonstrated in studies involving the reactions of various polyfluoro-benzenes and -biphenyls. These studies provide insights into the reactivity and potential applications of fluorinated aromatic compounds in advanced material sciences (P. Coe et al., 1966).
Formation of Silanes :
- It has been used in the direct preparation of some pentafluorophenyl-containing silanes. These silanes are important in various industrial and research applications, including as reagents in silicon-based chemistry (A. Whittingham & A. Jarvie, 1968).
properties
IUPAC Name |
1-(2-bromoethoxy)-2,3,4,5,6-pentafluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-1-2-15-8-6(13)4(11)3(10)5(12)7(8)14/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKOVQHPLXTXML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OC1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294545 |
Source


|
| Record name | 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene | |
CAS RN |
6669-01-8 |
Source


|
| Record name | NSC97011 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)




![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)



